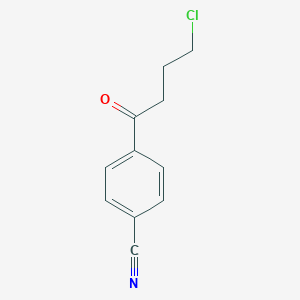

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYFCCOAMQFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645177 | |

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188851-50-5 | |

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-chlorobutanoyl)benzonitrile

Section 1: Strategic Importance and Molecular Overview

In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by a comprehensive understanding of its physicochemical properties. 4-(4-chlorobutanoyl)benzonitrile is a bifunctional molecule of significant interest, incorporating a benzonitrile moiety—a recognized pharmacophore and versatile synthetic handle—with a reactive chlorobutanoyl side chain.[1][2] This structure positions it as a key building block for more complex molecular architectures, particularly as an intermediate in the synthesis of pharmaceuticals.[3][4]

The benzonitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] The chlorobutanoyl chain provides a reactive electrophilic site, ideal for introducing the benzonitrile core into larger molecules via nucleophilic substitution reactions. A thorough characterization is therefore not merely academic; it is a prerequisite for predictable reaction kinetics, process optimization, formulation development, and ultimately, the successful integration of this compound into a research and development pipeline.

This guide provides a holistic framework for the elucidation and validation of the core physicochemical properties of 4-(4-chlorobutanoyl)benzonitrile, blending theoretical predictions with robust, field-proven experimental protocols.

Section 2: Predicted Physicochemical Profile

While extensive experimental data for this specific compound is not broadly published, a reliable physicochemical profile can be predicted based on its constituent functional groups and data from structurally related analogues like 4-chlorobenzonitrile.[5][6][7] These predictions serve as foundational benchmarks for subsequent experimental validation.

| Property | Predicted Value / Description | Rationale & Comparative Insights |

| Molecular Formula | C₁₁H₁₀ClNO | Derived from its chemical structure. |

| Molecular Weight | 195.65 g/mol | Calculated from the atomic weights of its constituent elements. |

| Physical State | White to off-white crystalline solid at 25 °C. | The parent compound, 4-chlorobenzonitrile, is a white solid.[7] The addition of the acyl chain increases molecular weight and potential for intermolecular interactions, favoring a solid state. |

| Melting Point (m.p.) | > 97 °C | Expected to be significantly higher than 4-chlorobenzonitrile (m.p. 97 °C)[7] due to increased molecular size and the introduction of a polar ketone group, which enhances dipole-dipole interactions and crystal lattice energy. |

| Boiling Point (b.p.) | > 300 °C (at 760 mmHg) | A related, more complex ester shows a boiling point of 396.5 °C.[8] The high polarity and molecular weight suggest a very high boiling point, likely accompanied by decomposition under atmospheric pressure. Vacuum distillation would be required. |

| Solubility Profile | Water: Low to negligible. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Soluble.[5] Chlorinated Solvents (DCM, Chloroform): Soluble.[8] Alcohols (Ethanol, Methanol): Moderately soluble.[9] | The hydrophobic benzene ring and alkyl chain limit aqueous solubility. The polar nitrile and ketone groups confer solubility in polar organic solvents, which are common media for synthesis and analysis. |

| LogP (Octanol/Water) | ~3.0 - 3.5 | The XLogP3 for 4-chlorobenzonitrile is 2.6.[6][10] The addition of the four-carbon acyl chain will increase lipophilicity, thus raising the LogP value. This parameter is critical for predicting drug absorption and membrane permeability. |

Section 3: Structural Elucidation and Spectroscopic Workflow

Confirming the identity and purity of 4-(4-chlorobutanoyl)benzonitrile is the most critical first step. A multi-spectroscopic approach provides a self-validating system where data from each technique corroborates the others, ensuring the highest degree of confidence in the material's structure.

Caption: Integrated workflow for structural confirmation and purity assessment.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight and, with high-resolution instruments, its elemental formula. For a polar molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent must be volatile and capable of supporting ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The ketone's oxygen atom is a likely site of protonation.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

-

Validation:

-

Expected [M+H]⁺: 196.0529 (for C₁₁H₁₁ClNO⁺).

-

Isotopic Pattern: Look for the characteristic M+2 peak at ~m/z 198, with an intensity approximately one-third of the M peak, which is the signature of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) for Structural Connectivity

Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice, but DMSO-d₆ may be used if solubility is an issue.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.05-7.95 (d, 2H): Aromatic protons ortho to the electron-withdrawing carbonyl group.

-

δ 7.80-7.70 (d, 2H): Aromatic protons ortho to the electron-withdrawing nitrile group.

-

δ 3.75 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).

-

δ 3.25 (t, 2H): Methylene protons adjacent to the ketone (-C(=O)CH₂-).

-

δ 2.30 (quint, 2H): Methylene protons in the middle of the chain (-CH₂CH₂CH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~197: Carbonyl carbon (C=O).

-

δ ~139: Aromatic carbon attached to the butanoyl group.

-

δ ~132: Aromatic carbons ortho to the nitrile group.

-

δ ~129: Aromatic carbons ortho to the butanoyl group.

-

δ ~118: Nitrile carbon (C≡N).

-

δ ~116: Aromatic carbon attached to the nitrile group.

-

δ ~44: Methylene carbon attached to chlorine (CH₂Cl).

-

δ ~38: Methylene carbon attached to the ketone.

-

δ ~28: Central methylene carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The spectrum should show distinct, strong absorbances for the nitrile and ketone groups.

Protocol (ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Validation (Characteristic Peaks):

-

~2230 cm⁻¹: A sharp, strong absorbance characteristic of the C≡N stretch.[11][12]

-

~1690 cm⁻¹: A very strong absorbance from the aromatic ketone C=O stretch.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretches.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.

-

~750-650 cm⁻¹: C-Cl stretch.

-

Section 4: Experimental Determination of Core Physical Properties

Once the structure is confirmed, the key physical properties predicted in Section 2 must be determined experimentally. These values are crucial for process safety, reaction design, and formulation.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical constant that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 1 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate at Affordable Price, High Purity Laboratory Powder [suryalifesciencesltd.com]

- 4. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 8. Cas 154477-54-0,Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | lookchem [lookchem.com]

- 9. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane (CAS 188851-50-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a molecule with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and pharmacological screening, this document details the compound's chemical identity, a robust synthetic protocol, and a discussion of its potential biological activities based on structural analogy to known bioactive molecules. Experimental methodologies for its synthesis and preliminary biological evaluation are also provided to empower researchers in their exploration of this and related chemical entities.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 188851-50-5, is a substituted aromatic ketone. Its chemical structure features a benzonitrile moiety acylated at the 4-position with a 4-chlorobutanoyl group. This bifunctional nature, possessing both a reactive chlorobutyl chain and a potential pharmacophoric cyanophenyl group, makes it an intriguing candidate for further chemical modification and biological screening.

| Property | Value | Source |

| CAS Number | 188851-50-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Synonym | 4-(4-chlorobutanoyl)benzonitrile | [1] |

| Physical Form | Yellow solid | [1] |

| InChI | 1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 | [1] |

| InChIKey | ZABYFCCOAMQFMR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1C(=O)CCCCl)C#N |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones. The nitrile group of benzonitrile is a meta-director; however, the para-substituted product is often obtained, and separation from the meta isomer can be achieved through standard purification techniques like column chromatography or recrystallization.

The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich π-system of the benzonitrile ring.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzonitrile

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the stirred suspension.

-

In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane.

-

Add the benzonitrile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic protons of the benzonitrile ring, the aliphatic protons of the chlorobutyl chain, the nitrile carbon, and the carbonyl carbon.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data available for this compound in the public domain, its structural motifs are present in numerous biologically active compounds. This allows for the formulation of hypotheses regarding its potential pharmacological profile, which can guide initial screening efforts.

The benzophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties[2]. For example, certain nitrogen-containing benzophenone analogues have been identified as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6[3]. Additionally, other substituted benzophenones have shown potential as antileishmanial agents and non-nucleoside HIV-1 reverse transcriptase inhibitors[1][4].

The cyanophenyl group is also a common feature in pharmacologically active molecules. For instance, some benzonitrile derivatives are under investigation as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders.

Given the presence of these key structural features, this compound could potentially act as an enzyme inhibitor . The ketone functionality, along with the aromatic system, could facilitate binding to the active site of various enzymes. The chlorobutyl chain provides a reactive handle for covalent modification of a target protein, suggesting it could act as an irreversible inhibitor.

Caption: Hypothetical Mechanism of Action.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a tiered screening approach is recommended. An initial broad-based screening against a panel of common drug targets can be followed by more focused assays based on the initial results.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Given that many anti-inflammatory agents target the cyclooxygenase enzymes, a COX-2 inhibition assay would be a relevant starting point.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A colorimetric or fluorometric probe for prostaglandin detection

-

This compound (test compound)

-

Celecoxib (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).

-

Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add the detection probe according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Self-Validation: The assay should include appropriate controls to ensure its validity. The positive control should show significant inhibition, while the vehicle control should show minimal inhibition. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening results.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible for chemical and biological studies. While its specific biological activity and mechanism of action remain to be elucidated, its structural similarity to known bioactive compounds suggests a range of potential applications, particularly as an enzyme inhibitor. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the pharmacological potential of this and related compounds. Future work should focus on a broader screening campaign to identify its primary biological target(s), followed by lead optimization to enhance potency and selectivity.

References

- Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(15):4549-4553.

- Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters. 2010;20(7):2292-2296.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. 2015;5(23):17754-17769.

Sources

Unraveling the Enigma: A Scientific Inquiry into 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical biology and drug discovery, the exploration of novel small molecules is a journey into uncharted territory. This guide addresses the current scientific understanding of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane . It must be stated at the outset that, following a comprehensive review of publicly available scientific literature, a specific, well-defined mechanism of action for this compound has not been established. The primary characterization of this molecule is as a research chemical and a potential synthetic intermediate.[1]

This document, therefore, serves a dual purpose. First, it will present the established physicochemical properties of this compound. Second, it will provide a scientifically grounded perspective on potential avenues of research by examining the mechanisms of action of structurally related compounds. This approach is intended to equip researchers with a foundational understanding and a strategic framework for investigating the biological potential of this molecule.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a cyanophenyl group attached to a chlorobutanone moiety. Its chemical identity is well-defined, and it is commercially available from several suppliers for research purposes.[1]

| Property | Value | Source |

| CAS Number | 188851-50-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Synonym(s) | 4-(4-chlorobutanoyl)benzonitrile | |

| Physical Form | Yellow solid | |

| Purity | Typically ≥95% |

Chemical Structure:

Caption: Chemical structure of this compound.

Contextual Mechanistic Insights from Structurally Related Compounds

While the mechanism of this compound itself is unknown, the structural motifs present in the molecule—a substituted phenyl ring and a reactive alkyl chloride—are found in various biologically active compounds. Analyzing these related molecules can offer valuable, albeit speculative, insights into potential biological targets.

It is imperative to state that the following mechanisms are not attributable to this compound but serve as a contextual guide for future research.

Enzyme Inhibition: The Case of Quinazolines and Carbonic Anhydrases

Derivatives of quinazoline, which, like our compound of interest, are aromatic nitrogen-containing heterocycles, have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes.[2][3] The specificity of these interactions is often dictated by the substitutions on the core ring structure. Furthermore, compounds containing cyanamide functionalities have been investigated as inhibitors of carbonic anhydrases, metalloenzymes crucial in various physiological processes.[4][5] The cyano group in this compound could potentially interact with the active sites of similar enzymes.

Ion Channel Modulation: Insights from Pyrimidine Derivatives

Structurally distinct but functionally relevant are pyrimidine-based compounds that have been developed as potent, state-dependent sodium channel blockers for the treatment of pain.[6] These molecules often feature substituted aromatic rings that influence their binding affinity and kinetic properties with the voltage-gated sodium channels.

Receptor Antagonism: The Androgen Receptor Example

In the realm of oncology, pyrazole derivatives containing a chloro-cyanophenyl group have been designed as antagonists of the androgen receptor (AR), with applications in prostate cancer therapy.[7] The chloro- and cyano-substituents on the phenyl ring play a critical role in the binding affinity and antagonistic activity at the receptor's ligand-binding pocket or other allosteric sites.[7]

A Proposed Workflow for Mechanism of Action Elucidation

For a novel compound such as this compound, a systematic and multi-pronged approach is necessary to elucidate its mechanism of action. The following experimental workflow represents a logical progression from broad, unbiased screening to specific target validation.

Sources

- 1. 188851-50-5|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Theoretical Yield of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in various organic synthesis applications. The document details the prevalent synthetic methodology, the Friedel-Crafts acylation, explaining the underlying reaction mechanism and the rationale behind experimental choices. A significant focus is placed on the precise calculation of the theoretical yield, a critical parameter for evaluating reaction efficiency. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a systematic approach to yield determination.

Introduction: Significance of Aryl Ketones

Aryl ketones are a cornerstone structural motif in organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The title compound, this compound, combines a nitrile-substituted aromatic ring with a chlorinated alkyl chain, making it a versatile precursor for a variety of more complex molecules. The presence of three distinct reactive sites—the cyano group, the ketone carbonyl, and the terminal alkyl chloride—allows for sequential, regioselective modifications. Understanding the efficient synthesis and accurately predicting the maximum possible yield of this intermediate is fundamental to optimizing subsequent synthetic steps and ensuring the economic viability of the overall process.

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] In this specific synthesis, the aromatic substrate is cyanobenzene (benzonitrile), and the acylating agent is 4-chlorobutyryl chloride.

Key Advantages of this approach:

-

High Regioselectivity: The cyano group is a meta-directing deactivator. However, in Friedel-Crafts reactions, acylation typically occurs at the para position due to steric hindrance at the ortho positions. This provides a high degree of control over the isomer formed.

-

No Carbocation Rearrangement: Unlike the related Friedel-Crafts alkylation, the acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[3] This ensures that the straight-chain four-carbon acyl group is installed without isomerization, leading to a single, predictable product structure.

-

Product Deactivation: The product, an aromatic ketone, is less reactive than the starting cyanobenzene. This deactivation prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, making the reaction easier to control.[4]

The Reaction Mechanism Explained

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][6]

Step 1: Generation of the Acylium Ion Electrophile The reaction begins with the Lewis acid (AlCl₃) coordinating to the chlorine atom of the 4-chlorobutyryl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.

Step 2: Electrophilic Attack The π-electron system of the cyanobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

Step 4: Product-Catalyst Complexation The ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[6] Because of this complexation, a stoichiometric amount, or even a slight excess, of the catalyst is required to drive the reaction to completion. The final product is liberated from this complex during an aqueous workup.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. 4-chlorobutyryl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

Cyanobenzene

-

4-Chlorobutyryl chloride[7]

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube) to maintain an inert atmosphere (e.g., under nitrogen or argon).

-

Reactant Charging: In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of cyanobenzene and 4-chlorobutyryl chloride in anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and protonates any remaining catalyst.[8]

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[9]

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is dictated by the limiting reagent.[10]

The Principle of Limiting Reagents

In a chemical reaction, the limiting reagent is the reactant that is completely consumed first, thereby stopping the reaction and limiting the amount of product that can be formed.[11] To identify it, one must compare the mole ratio of the reactants used to the stoichiometric ratio in the balanced chemical equation.

The balanced equation for this synthesis is:

C₇H₅N (Cyanobenzene) + C₄H₆Cl₂O (4-Chlorobutyryl chloride) --(AlCl₃)--> C₁₁H₁₀ClNO (Product) + HCl

The stoichiometry between the key organic reactants and the product is 1:1:1.

Step-by-Step Calculation

-

Calculate Moles of Each Reactant: Convert the mass (in grams) of each reactant used in the experiment to moles by dividing by its molecular weight ( g/mol ).[12][13]

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

-

Identify the Limiting Reagent: Since the stoichiometric ratio is 1:1, the reactant with the fewer number of moles is the limiting reagent.

-

Calculate Theoretical Moles of Product: The number of moles of the limiting reagent is equal to the maximum number of moles of product that can be formed.

-

Calculate Theoretical Yield (Mass): Convert the theoretical moles of product to a mass by multiplying by the molecular weight of the product.

-

Theoretical Yield (g) = Moles of Product × Molecular Weight of Product ( g/mol )

-

Data Table for Calculation Example

Let's assume an experiment uses 5.15 g of cyanobenzene and 7.75 g of 4-chlorobutyryl chloride .

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Role |

| Cyanobenzene | C₇H₅N | 103.12 | 5.15 | 0.0499 | Reactant |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 7.75 | 0.0550 | Reactant (Excess) |

| This compound | C₁₁H₁₀ClNO | 207.66 | - | 0.0499 | Product |

Calculation Walkthrough:

-

Moles of Cyanobenzene: 5.15 g / 103.12 g/mol = 0.0499 mol

-

Moles of 4-Chlorobutyryl chloride: 7.75 g / 141.00 g/mol = 0.0550 mol

-

Limiting Reagent: Comparing the moles, 0.0499 < 0.0550. Therefore, Cyanobenzene is the limiting reagent .

-

Theoretical Moles of Product: The maximum moles of product that can be formed is 0.0499 mol.

-

Theoretical Yield: 0.0499 mol × 207.66 g/mol = 10.36 g

The theoretical yield for this specific experiment is 10.36 grams .

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method that offers high control over product structure. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the nature of the acylium ion intermediate, is crucial for optimizing reaction conditions. The accurate calculation of the theoretical yield, based on the identification of the limiting reagent, provides the essential benchmark against which the actual experimental yield is measured. This allows for a quantitative assessment of the reaction's efficiency and is a fundamental skill for any research scientist in the field of organic synthesis.

References

-

LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

University of Toronto. (n.d.). Yield Calculations. Available at: [Link]

-

Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction? Available at: [Link]

-

TMP Chem. (2020). How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube. Available at: [Link]

-

Omni Calculator. (n.d.). Theoretical Yield Calculator. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Reddit. (2020). How do I determine the theoretical yield in an organic reaction? Available at: [Link]

-

BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

National Institutes of Health. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

- Google Patents. (2009). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.

-

Organic Syntheses. (n.d.). Procedure for a Friedel-Crafts reaction involving AlCl₃ and aqueous workup. Available at: [Link]

-

Wiley InterScience. (2003). Analysis and Purification Methods in Combinatorial Chemistry. Available at: [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. byjus.com [byjus.com]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. omnicalculator.com [omnicalculator.com]

starting materials for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

An In-depth Technical Guide to the Starting Materials for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Introduction: The Strategic Importance of a Key Intermediate

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its bifunctional nature, featuring a reactive chlorobutyl chain and a versatile cyanophenyl group, makes it a valuable precursor for constructing more complex molecular architectures. The predominant and most industrially viable method for its synthesis is the Friedel-Crafts acylation. This guide provides a detailed examination of the core starting materials required for this synthesis, the underlying chemical principles governing their selection, and a comprehensive protocol for their application.

The Core Synthesis: Friedel-Crafts Acylation Pathway

The synthesis of this compound is a classic example of the Friedel-Crafts acylation reaction. This fundamental carbon-carbon bond-forming reaction involves the introduction of an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[1] The success of this synthesis hinges on the careful selection and handling of three primary components: the aromatic substrate, the acylating agent, and the Lewis acid catalyst.

Primary Starting Materials

| Component | Chemical Name | Role in Reaction | Key Considerations |

| Aromatic Substrate | Benzonitrile (Cyanobenzene) | Source of the 4-cyanophenyl ring | The cyano group is deactivating, influencing reaction conditions. |

| Acylating Agent | 4-Chlorobutyryl Chloride | Source of the 4-chlorobutanoyl group | Highly reactive and moisture-sensitive.[2] |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid; activates the acylating agent | Stoichiometric quantities are required; highly hygroscopic.[2] |

| Solvent | Dichloromethane (DCM) or similar | Inert reaction medium | Must be anhydrous to prevent side reactions.[2] |

Deep Dive into Starting Materials and Reaction Mechanism

Benzonitrile: The Aromatic Core

Benzonitrile serves as the aromatic foundation of the target molecule. The key feature of this substrate is the electron-withdrawing nature of the nitrile (-C≡N) group. This deactivates the benzene ring towards electrophilic substitution, making the reaction more challenging than with activated rings like toluene. However, the cyano group is a meta-director. The formation of the para-substituted product, this compound, is still significant, often driven by steric hindrance at the ortho positions.

4-Chlorobutyryl Chloride: The Acylating Agent

This is the electrophilic component of the reaction. It is a bifunctional molecule containing a highly reactive acyl chloride group and a terminal alkyl chloride. The synthesis of 4-chlorobutyryl chloride itself is often achieved from γ-butyrolactone.[3] Its high reactivity stems from the excellent leaving group ability of the chloride on the carbonyl carbon.

Aluminum Chloride (AlCl₃): The Essential Catalyst

Aluminum chloride is the most common and effective Lewis acid for this transformation.[1] Its role is not merely catalytic in the traditional sense. It reacts with 4-chlorobutyryl chloride to generate a highly electrophilic acylium ion (or a polarized complex), which is the active species that attacks the benzonitrile ring.

Mechanism of Acylium Ion Formation: Cl-C(=O)CH₂CH₂CH₂Cl + AlCl₃ → [CH₂CH₂CH₂Cl-C≡O]⁺[AlCl₄]⁻

A critical aspect of Friedel-Crafts acylation is that the ketone product formed is also a Lewis base and forms a stable complex with the aluminum chloride.[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Consequently, at least a stoichiometric amount (and often a slight excess) of AlCl₃ relative to the 4-chlorobutyryl chloride is necessary to drive the reaction to completion.[2]

Caption: Friedel-Crafts acylation mechanism workflow.

Experimental Protocol: A Self-Validating System

This protocol emphasizes strict control over reaction parameters to ensure high yield and minimize side reactions. The trustworthiness of the procedure lies in its inherent checks and causality-driven steps.

Materials & Reagents:

-

Benzonitrile

-

4-Chlorobutyryl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), dilute

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the stirred suspension to 0-5°C using an ice bath.

-

Acylium Ion Formation: Add 4-chlorobutyryl chloride (1.0 eq.) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1][2]

-

Aromatic Substrate Addition: After the addition is complete, stir the mixture for another 15 minutes at 0-5°C. Then, add benzonitrile (1.0-1.2 eq.) dropwise, again maintaining a low temperature.

-

Reaction Execution: Allow the reaction mixture to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

-

Quenching: Once complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

-

Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to obtain pure this compound.

Caption: Experimental workflow for the synthesis.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The exclusion of water is paramount. Moisture will react with both the aluminum chloride catalyst and the 4-chlorobutyryl chloride starting material, rendering them inactive and generating unwanted byproducts.[2]

-

Low Temperature Control: Temperature is the most critical parameter for ensuring selectivity. While the desired acylation is favored at low temperatures (0-10°C), a potential side reaction, intramolecular Friedel-Crafts alkylation, becomes significant at higher temperatures.[1][2] In this side reaction, the Lewis acid activates the terminal alkyl chloride of the product, leading to cyclization and the formation of a tetralone byproduct, which reduces the yield of the desired linear product.[1][2]

-

Order of Addition: Adding the acyl chloride to the catalyst suspension first allows for the pre-formation of the reactive acylium ion complex before the aromatic substrate is introduced. This ensures an efficient initiation of the primary reaction pathway.

Conclusion

The synthesis of this compound is fundamentally reliant on three key starting materials: benzonitrile , 4-chlorobutyryl chloride , and a Lewis acid catalyst, typically aluminum chloride . The successful execution of the Friedel-Crafts acylation that unites them is not merely a matter of mixing reagents but requires a deep understanding of the reaction mechanism and the causality behind the strict experimental controls. By maintaining anhydrous conditions, precise low-temperature control to prevent intramolecular cyclization, and correct stoichiometry, researchers and drug development professionals can reliably produce this vital chemical intermediate with high yield and purity.

References

- Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation - Benchchem.

- Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride - Benchchem.

- 188851-50-5|this compound - BLDpharm.

- This compound | 188851-50-5 - Sigma-Aldrich.

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]

-

Synthesis of 4-chlorobutyryl chloride - PrepChem.com. Available at: [Link]

- US4895984A - Acylation of aromatics - Google Patents.

Sources

electrophilic substitution reaction for 4-cyanophenyl derivatives

An In-Depth Technical Guide to the Electrophilic Substitution of 4-Cyanophenyl Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-cyanophenyl moiety is a prevalent structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. However, the functionalization of this scaffold via electrophilic aromatic substitution (EAS) presents significant challenges due to the inherent characteristics of the cyano substituent. This guide provides a comprehensive exploration of the principles governing these reactions, moving beyond simple procedural descriptions to elucidate the underlying causality of experimental choices. We will dissect the electronic influence of the cyano group, rationalize its impact on reactivity and regioselectivity, detail protocols for feasible transformations, and explain the notable limitations of cornerstone reactions like the Friedel-Crafts acylation and alkylation.

The Dominant Electronic Influence of the Cyano Group

To effectively manipulate the 4-cyanophenyl ring, one must first appreciate the profound electronic impact of the cyano (-CN) group. Its behavior is a classic example of the interplay between inductive and resonance effects, which together render the aromatic ring significantly less reactive towards electrophiles.

-

Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, and the carbon is sp-hybridized, further increasing its electronegativity. This creates a strong dipole, with the cyano group inductively withdrawing electron density from the aromatic ring through the sigma (σ) bond.[1]

-

Resonance Effect (-M or -R): The cyano group can also withdraw electrons from the pi (π) system of the ring via resonance (a negative mesomeric effect).[1] The π-electrons of the ring can delocalize onto the nitrogen atom, creating resonance structures that place a positive charge on the aromatic ring, particularly at the ortho and para positions.[2]

This dual-mode electron withdrawal makes the cyano group one of the most potent deactivating groups in electrophilic aromatic substitution.[3][4]

Caption: Resonance delocalization in benzonitrile withdraws electron density, creating partial positive charges on the ring.

Quantitatively, the electron-withdrawing strength of a substituent is often expressed by its Hammett constant (σ). The cyano group possesses large, positive σ values for both meta (σ_m ≈ +0.62) and para (σ_p ≈ +0.83) positions, confirming its strong electron-withdrawing nature through both induction and resonance.[5] This makes the benzoic acid derivative more acidic, which is the basis for these measurements.[6][7]

Ramifications for Reactivity and Regioselectivity

The powerful electron-withdrawing nature of the cyano group has two critical consequences for EAS reactions:

-

Reactivity: The aromatic ring is strongly deactivated.[4][8] The reduced electron density makes the ring a poor nucleophile, significantly slowing the rate of electrophilic attack compared to benzene.[9][10] Consequently, forcing conditions—such as higher temperatures, stronger acids, and longer reaction times—are often required to achieve substitution.[11][12]

-

Regioselectivity (Directing Effect): The cyano group is a meta-director.[2][8][13] This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated. The choice of position is dictated by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.

Let's analyze the stability of the arenium ion for ortho, meta, and para attack by an electrophile (E+):

-

Ortho and Para Attack: One of the resonance structures of the arenium ion places the positive charge directly on the carbon atom bearing the electron-withdrawing cyano group. This is an extremely unfavorable and highly destabilized arrangement.[9]

-

Meta Attack: The positive charge is delocalized to three other carbons in the ring, but never adjacent to the cyano-substituted carbon. While the intermediate is still destabilized by the inductive effect of the -CN group, it avoids the severe destabilization seen in the ortho and para intermediates.

Therefore, the reaction proceeds through the "least unstable" pathway, which is meta attack.

Caption: Comparison of arenium ion stability for electrophilic attack on benzonitrile. Meta attack is favored as it avoids placing a positive charge adjacent to the deactivating cyano group.

Key Electrophilic Substitution Protocols

Despite the challenges, several EAS reactions can be performed on benzonitrile and its derivatives, provided the conditions are carefully optimized.

Nitration

Nitration is one of the most feasible EAS reactions on a deactivated ring. The powerful nitronium ion (NO₂⁺) electrophile can overcome the ring's low nucleophilicity.

-

Mechanism: Sulfuric acid protonates nitric acid, leading to the loss of water and formation of the highly electrophilic nitronium ion.[12][14] The benzonitrile ring then attacks the nitronium ion, proceeding through the meta-directing pathway described above.

-

Causality of Conditions: Standard nitrating conditions used for benzene are often insufficient. Harsher conditions, such as using fuming nitric acid or increasing the temperature, are necessary to drive the reaction forward due to the deactivated nature of the ring.[12]

Table 1: Nitration of Substituted Benzenes - Product Distribution (%)

| Substituent | Ortho | Meta | Para |

| -CH₃ | 63 | 3 | 34 |

| -Cl | 35 | 1 | 64 |

| -CN | 17 | 81 | 2 |

| -NO₂ | 7 | 91 | 2 |

Source: Adapted from experimental data on the nitration of substituted benzenes.[1]

Experimental Protocol: Synthesis of 3-Nitrobenzonitrile

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Place the flask in an ice-water bath.

-

Reagent Addition: Carefully add 20 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 10 g of benzonitrile.

-

Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 10 mL of concentrated sulfuric acid to 10 mL of fuming nitric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the benzonitrile solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to 100°C for 2 hours.

-

Workup: Allow the mixture to cool to room temperature and then pour it carefully over crushed ice.

-

Isolation: The solid product, 3-nitrobenzonitrile, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

Halogenation

Direct halogenation of benzonitrile requires a Lewis acid catalyst to polarize the halogen molecule, creating a sufficiently powerful electrophile.[15][16][17]

-

Reagents: Bromine (Br₂) with iron(III) bromide (FeBr₃) or chlorine (Cl₂) with aluminum chloride (AlCl₃).

-

Conditions: The reaction is typically slower than the halogenation of benzene and may require elevated temperatures to proceed at a reasonable rate.

-

Outcome: The major product is the meta-substituted halogenated benzonitrile (e.g., 3-bromobenzonitrile).

The Critical Limitation: Failure of Friedel-Crafts Reactions

A crucial aspect of working with 4-cyanophenyl derivatives is understanding the limitations of the Friedel-Crafts alkylation and acylation reactions. These reactions generally fail with benzonitrile and other strongly deactivated aromatic rings. [18][19][20]

There are two primary reasons for this failure:

-

Ring Deactivation: The benzonitrile ring is too electron-poor (deactivated) to act as the nucleophile required to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[11][20]

-

Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the cyano group acts as a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[11][18] This complexation has a dual negative effect:

-

It renders the catalyst inactive, halting the reaction.

-

It places a formal positive charge on the nitrogen, which further deactivates the aromatic ring by an enhanced inductive effect, making it even less reactive.

-

Caption: Workflow illustrating the dual-pathway failure of Friedel-Crafts reactions on benzonitrile due to catalyst poisoning and enhanced ring deactivation.

Alternative Synthetic Strategies

Given the difficulty of direct electrophilic substitution, a more practical and common strategy in drug development and organic synthesis is to introduce the cyano group after other desired functional groups have been installed on the ring. The Sandmeyer reaction is a cornerstone of this approach.

Workflow: Retrosynthetic Approach

-

Start with a more reactive benzene derivative: Begin with a substrate that is amenable to electrophilic substitution (e.g., aniline, toluene, or a halobenzene).

-

Perform EAS: Carry out the desired nitration, acylation, or other substitution reactions.

-

Introduce the Cyano Group: Convert a suitable functional group (often an amino group derived from a nitro group) into the cyano group. The Sandmeyer reaction, which converts a diazonium salt (-N₂⁺) to a nitrile (-CN) using a copper(I) cyanide catalyst, is the classic method for this transformation.

This multi-step, but more reliable, pathway circumvents the challenges posed by the deactivating nature of the cyano group.

Conclusion

The electrophilic substitution of 4-cyanophenyl derivatives is a challenging yet manageable area of organic synthesis governed by the powerful electron-withdrawing nature of the cyano group. This substituent strongly deactivates the aromatic ring and directs incoming electrophiles to the meta position. While reactions like nitration and halogenation are feasible under forcing conditions, the cornerstone Friedel-Crafts reactions consistently fail due to inherent ring deactivation and catalyst poisoning. For synthetic chemists and drug developers, the most robust strategy often involves a retrosynthetic approach: functionalizing a more reactive aromatic ring first and introducing the crucial cyano group at a later stage in the synthesis. A thorough understanding of these electronic principles is paramount for the successful design of synthetic routes and the development of novel molecules based on the 4-cyanophenyl scaffold.

References

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Activating and Deactivating Groups.

- Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.

- Wayne Breslyn. (2014). Activating and Deactivating Groups in Aromatic Substitution. YouTube.

- Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?.

- Wikipedia. (n.d.). Hammett equation.

- ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.

- RSC Publishing. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.

- Homework.Study.com. (n.d.). In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring is....

- Quora. (2018). What are the limitations of Friedal Craft reactions?.

- ChemSurvival. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.

- Grokipedia. (n.d.). Electrophilic aromatic directing groups.

- BenchChem. (n.d.). Strategies to avoid over-alkylation in Friedel-Crafts reactions with benzonitriles.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- Wikipedia. (n.d.). Nitration.

- Ridd, J. H. (n.d.). Nitration and aromatic reactivity.

- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.

- Chemistry Steps. (n.d.). Nitration of Benzene.

- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.

- Roberts, J. D., & McElhill, E. A. (n.d.). The σ-Constants of the Cyano Group.

- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.

- Daken Chemical. (n.d.). The Importance of 4-Cyanopyridine (CAS 100-48-1) in Organic Synthesis.

- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.

- ChemSurvival. (2021). 27.03 Hammett Substituent Constants Defined. YouTube.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

- Sigma-Aldrich. (n.d.). 4-Cyanophenylhydrazine.

- All About Drugs. (2018). 1-(4-Cyanophenyl)piperazine.

- PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand.

- Stenutz, R. (n.d.). Hammett substituent constants.

- ResearchGate. (n.d.). Electrophilic Aromatic Substitution.

- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- National Institutes of Health. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling.

- Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry).

- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.

- ResearchGate. (n.d.). 4b Electrophilic Aromatic Substitution.

- PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.

- Chemistry LibreTexts. (2023). The Halogenation of Benzene.

- Li, X. (n.d.). Metal-mediated C−CN Bond Activation in Organic Synthesis.

- PubMed Central. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation.

- ResearchGate. (2025). Synthesis of New Cyanuric Chloride Derivatives.

- The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- ACS Publications. (n.d.). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. Hammett substituent constants [stenutz.eu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. grokipedia.com [grokipedia.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. studymind.co.uk [studymind.co.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing fundamental physicochemical concepts with practical, step-by-step methodologies, this guide aims to empower scientists to confidently assess and leverage the solubility of this compound in a variety of organic solvents, ensuring robust and reproducible experimental outcomes.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful drug development and chemical synthesis.[1][2][3] It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a critical determinant of a drug's bioavailability.[1] A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely academic but a fundamental prerequisite for efficient process development, formulation design, and ultimately, therapeutic efficacy.

This compound, with its distinct structural features—a chlorinated alkyl chain, a central ketone, and a cyanophenyl group—presents a unique solubility challenge. This guide will dissect the molecule's architecture to predict its behavior in different solvent classes and provide the tools to empirically validate these predictions.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science.[4][5] This concept is rooted in the polarity of both the solute and the solvent.[6]

Molecular Structure Analysis of this compound

To anticipate the solubility of this compound, we must first examine its molecular structure:

-

Cyanophenyl Group: The nitrile group (-C≡N) is highly polar and can participate in dipole-dipole interactions. The aromatic ring itself offers some non-polar character.

-

Ketone Group: The carbonyl group (C=O) is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.[7][8]

-

Chlorinated Alkyl Chain: The four-carbon chain provides a non-polar, hydrophobic character. The terminal chlorine atom adds a polar C-Cl bond, slightly increasing the polarity of the chain.

Overall, this compound is a moderately polar molecule. This duality in its structure—possessing both polar and non-polar regions—suggests that it will exhibit nuanced solubility across a spectrum of organic solvents.

The Role of the Solvent

The choice of solvent is paramount. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can donate hydrogen bonds and have high dielectric constants. They are effective at solvating ions and polar molecules.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have large dipole moments but do not donate hydrogen bonds.[6] They are good at dissolving polar compounds.

-

Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are ideal for dissolving non-polar compounds.[6]

Based on the structure of this compound, we can predict a higher solubility in polar aprotic and moderately polar protic solvents. Solvents like acetone, which has a prominent ketone group, are likely to be effective.[7][8] Conversely, its solubility in highly non-polar solvents like hexane is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following protocols are designed to be robust and self-validating.

Materials and Equipment

-

This compound (ensure high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Detailed Experimental Protocol

-

Preparation of the Solvent System: Select a range of organic solvents covering different polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter (0.22 µm).

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method against a calibration curve prepared from known concentrations of this compound.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Data Presentation

For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | 1.88 | Experimentally Determined Value |

| Toluene | 2.4 | 2.38 | Experimentally Determined Value |

| Dichloromethane | 3.1 | 9.08 | Experimentally Determined Value |

| Ethyl Acetate | 4.4 | 6.02 | Experimentally Determined Value |

| Acetone | 5.1 | 20.7 | Experimentally Determined Value |

| Acetonitrile | 5.8 | 37.5 | Experimentally Determined Value |

| Ethanol | 4.3 | 24.5 | Experimentally Determined Value |

| Methanol | 5.1 | 32.7 | Experimentally Determined Value |

| Dimethyl Sulfoxide | 7.2 | 46.7 | Experimentally Determined Value |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[1][9][10]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This relationship should be investigated experimentally if the intended application involves varying temperatures.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is crucial to use a well-characterized, high-purity sample for accurate measurements.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through co-solvency or anti-solvent effects.

Application in Drug Development and Synthesis

The solubility data generated through the protocols outlined in this guide have direct applications in:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization-based purification methods.[4]

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a prerequisite for creating a stable and bioavailable dosage form.[2][3]

Conclusion

This technical guide has provided a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By integrating the principles of molecular structure and polarity with detailed, practical laboratory protocols, researchers are well-equipped to generate the critical data needed for informed decision-making in their synthetic and developmental endeavors. The methodologies presented herein are designed to ensure scientific integrity and produce reliable, reproducible results, ultimately accelerating the path from laboratory research to practical application.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.

- Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.

- What are the factors affecting solubility of drugs? (2017, June 24). Quora.

- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

- Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts.

- Solvent. (n.d.). Wikipedia.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. quora.com [quora.com]

molecular weight and formula of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

An In-Depth Technical Guide to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Abstract